Cinnamic acid-d6

Content Navigation

Unlabeled cinnamic acid cannot serve as internal standard for MS quantification because it is mass-identical to the analyte. Cinnamic acid-d6 (CAS 91453-04-2) provides a +6 Da mass shift, ensuring accurate isotope dilution analysis. • Non-radioactive deuterated IS for LC-MS/MS bioanalysis. • Tracks phenylpropanoid metabolism in plants and microbes. • Essential for food authenticity and quality control testing. • Supplied with CoA; shipped ambient.

CAS Number

Product Name

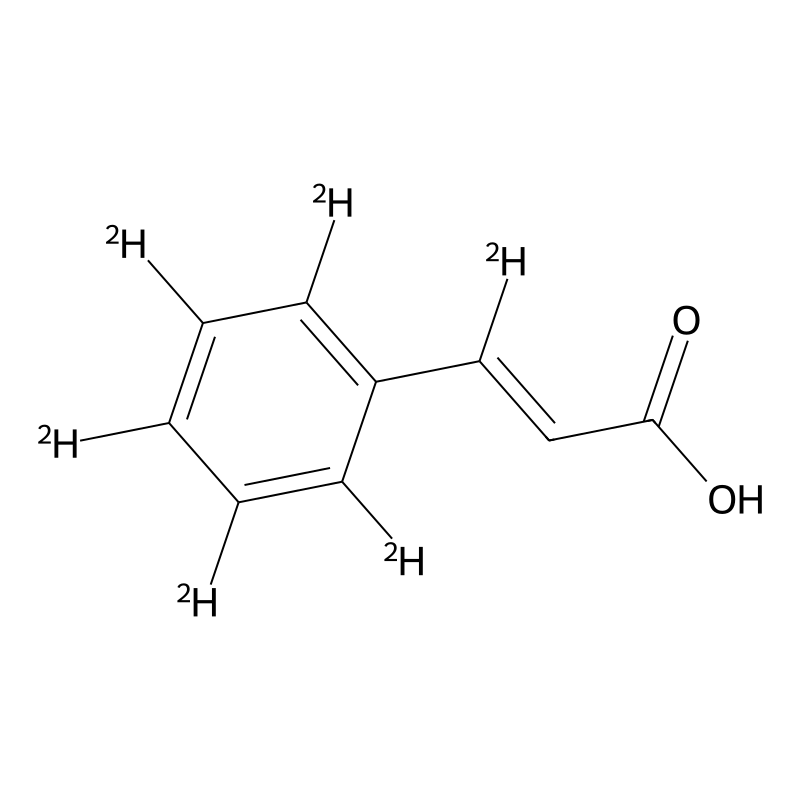

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Cinnamic acid-d6 (CAS: 91453-04-2) is a stable, non-radioactive, deuterium-labeled isotopologue of cinnamic acid. Its primary procurement driver is its function as an internal standard for highly accurate quantification of natural cinnamic acid in complex biological, food, and environmental matrices using mass spectrometry (MS). It also serves as a critical tracer for elucidating the biosynthesis of phenylpropanoids (e.g., flavonoids, lignins) and tracking metabolic pathways in plants, microbes, and other living systems. The six deuterium atoms provide a distinct mass shift, ensuring it is clearly distinguishable from the endogenous, unlabeled form while maintaining nearly identical chemical and chromatographic properties.

Research Fit

Substituting Cinnamic acid-d6 with its unlabeled counterpart, generic cinnamic acid, is incompatible with its core applications. In quantitative mass spectrometry, an internal standard must be distinguishable from the analyte it is meant to quantify. Unlabeled cinnamic acid is mass-identical to the endogenous analyte, making it impossible to differentiate the spiked standard from the compound already present in the sample; this prevents correction for matrix effects or variability during sample preparation, leading to inaccurate and unreliable results. Similarly, in metabolic flux or biosynthesis studies, the unlabeled compound cannot be traced against the existing endogenous pool of cinnamic acid, making it impossible to track its conversion into downstream metabolites. Therefore, for any application requiring precise quantification or metabolic tracking, the mass difference provided by deuterium labeling is non-negotiable.

Substitution Risk

References

- [1] Russak EM, et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211-216.

- [2] Ohyama, M., et al. Synthesis of deuterium-labeled cinnamic acids: Understanding the volatile benzenoid pathway in the flowers of the Japanese loquat Eriobotrya japonica. J. Label. Compd. Radiopharm. (2021).

Accurate Bioanalytical LC-MS/MS Quantification

Stable isotope-labeled internal standards like Cinnamic acid-d6 are the gold standard for quantitative bioanalysis. Research developing a quantification method for cinnamic acid isomers in plants utilized stable-isotope-labeled standards to develop a robust LC-MS/MS protocol. The use of a deuterated standard co-eluting with the analyte allows for precise correction of matrix effects and variations in sample processing, which is not possible with unlabeled standards or structural analogs. This approach is fundamental for achieving high precision (%RSD ≤ 8%) and accuracy (recovery 85–115%) in validated bioanalytical methods.

| Evidence Dimension | Analytical Accuracy and Precision |

| Target Compound Data | Serves as an ideal internal standard that co-elutes and ionizes nearly identically to the analyte. |

| Comparator Or Baseline | Unlabeled Cinnamic Acid (unsuitable as it is indistinguishable from the analyte) or other non-isotopic standards (which may have different elution times, ionization efficiency, and matrix effects). |

| Quantified Difference | Enables methods to achieve high precision (e.g., inter-day %RSD ≤ 8%) and accuracy (e.g., spike-recovery 85–115%) by compensating for analytical variability. |

| Conditions | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of complex biological matrices (e.g., plasma, plant extracts). |

For any research requiring reliable, reproducible quantification of cinnamic acid for pharmacokinetic, food quality, or clinical studies, using a deuterated standard is essential for data integrity.

≥98% isotopic enrichment

Unambiguous Metabolic Tracking in Plant Biosynthesis

Deuterium-labeled cinnamic acids are indispensable tools for tracing metabolic pathways. In a study on the Japanese loquat, synthesized deuterium-labeled cinnamic acids were administered to flowers to track the biosynthesis of benzenoid volatiles. The presence of the deuterium label in downstream products like 4-methoxybenzaldehyde provided direct evidence that they were biosynthesized from the supplied cinnamic acid. This level of pathway elucidation is impossible with unlabeled precursors, which cannot be distinguished from the plant's endogenous pool. Similarly, studies in the yeast *Yarrowia lipolytica* monitored the conversion of cinnamic acid to p-coumaric acid, a key step in flavonoid synthesis, demonstrating the utility of labeled compounds in microbial metabolic engineering.

| Evidence Dimension | Metabolic Pathway Confirmation |

| Target Compound Data | Enables direct observation of label incorporation into downstream metabolites (e.g., benzenoids, p-coumaric acid). |

| Comparator Or Baseline | Unlabeled Cinnamic Acid, which is indistinguishable from the endogenous pool, preventing confirmation of its role as a direct precursor. |

| Quantified Difference | Provides a qualitative but definitive yes/no answer on metabolic conversion that is otherwise unobtainable. |

| Conditions | In vivo feeding studies in plants (*Eriobotrya japonica*) or microbial cultures (*Yarrowia lipolytica*). |

This allows researchers to definitively map biosynthetic routes and engineer metabolic pathways, a critical need in natural product synthesis, crop improvement, and industrial biotechnology.

Solution: 6 mo (−80°C)

Pharmacokinetic and Drug Metabolism Studies

For accurately determining the pharmacokinetic parameters (e.g., bioavailability, half-life) of cinnamic acid or related therapeutics in preclinical and clinical studies. Cinnamic acid-d6 serves as the ideal internal standard for LC-MS/MS bioanalysis of plasma, urine, or tissue samples, ensuring data reliability.

Plant and Microbial Biosynthesis Research

When elucidating the metabolic pathways of phenylpropanoids such as flavonoids, lignans, and stilbenes. Feeding Cinnamic acid-d6 to plants, cell cultures, or microorganisms allows for unambiguous tracking of the deuterium label into downstream natural products, confirming precursor-product relationships.

Food and Beverage Authenticity and Quality Control

For the precise quantification of cinnamic acid, a key flavor compound and quality marker in products like cinnamon, honey, and wine. Using Cinnamic acid-d6 as an internal standard in isotope dilution mass spectrometry provides the highest level of accuracy for verifying product authenticity and ensuring compliance with quality standards.

Application Fit Matrix

References

- [1] Chen, J., et al. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats. Zhongguo Zhong Yao Za Zhi. 2009 Jan;34(2):200-3.

- [2] Ohyama, M., et al. Synthesis of deuterium-labeled cinnamic acids: Understanding the volatile benzenoid pathway in the flowers of the Japanese loquat Eriobotrya japonica. J. Label. Compd. Radiopharm. (2021).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types